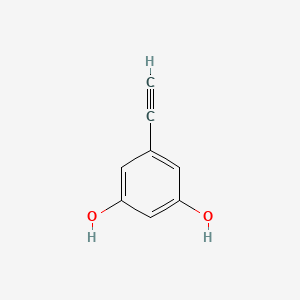

5-Ethynylbenzene-1,3-diol

Description

5-Ethynylbenzene-1,3-diol is a resorcinol derivative featuring an ethynyl (-C≡CH) substituent at the 5-position of the benzene ring. These analogs are critical in pharmaceuticals, materials science, and natural product biosynthesis, serving as precursors for cannabinoids, enzyme inhibitors, and polymer building blocks .

Propriétés

IUPAC Name |

5-ethynylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVOCRDZMOXCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylbenzene-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes . This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bond of an alkene . Another method involves the electrophilic aromatic substitution of benzene derivatives, where an ethynyl group is introduced to the benzene ring followed by hydroxylation .

Industrial Production Methods: Industrial production of 5-Ethynylbenzene-1,3-diol typically involves multi-step organic synthesis routes. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethynylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.

Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.

Major Products:

Oxidation: Quinones or diketones.

Reduction: Ethyl or vinyl derivatives.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

5-Ethynylbenzene-1,3-diol is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Drug Discovery: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Material Science: It is used in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Ethynylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Diversity and Structural Features

The following table summarizes key benzene-1,3-diol derivatives and their properties based on the evidence:

Key Observations:

- Alkyl Chain Length: Longer alkyl chains (e.g., pentyl, hexyl) enhance lipophilicity, influencing bioavailability and enzyme interactions. For example, 5-pentylbenzene-1,3-diol is enzymatically synthesized by Type III polyketide synthases (PKS) for cannabinoid precursors , while 5-hexyl derivatives require chemical methods like Wittig reactions .

- Functional Group Effects: Amino and methoxy groups alter electronic properties, impacting reactivity. 5-Aminobenzene-1,3-diol () is challenging to differentiate from positional isomers due to similar mass spectrometric fragmentation .

- Complex Substituents : Bromophenyl ethenyl derivatives () exhibit unique UV-Vis and NMR profiles, suggesting applications in optoelectronics .

Analytical Characterization

Activité Biologique

5-Ethynylbenzene-1,3-diol (C8H6O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Ethynylbenzene-1,3-diol features a phenolic structure with an ethynyl group at the 5-position. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H6O2 |

| Molecular Weight | 150.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that 5-Ethynylbenzene-1,3-diol exhibits various biological activities primarily through its interaction with cellular signaling pathways. The compound has been evaluated for its effects on cell viability and proliferation in different cancer cell lines.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of 5-Ethynylbenzene-1,3-diol against various cancer cell lines. The results demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Molt4/C8 (T-lymphocytes) | 15.2 | |

| CEM (T-lymphocytes) | 12.8 | |

| HL-60 (Leukemia) | 10.5 |

These findings suggest that 5-Ethynylbenzene-1,3-diol selectively inhibits the growth of malignant cells while exhibiting lower toxicity towards non-malignant cells.

Case Studies and Research Findings

- Study on Ortho-substitution Effects : A study investigated the relationship between ortho-substitution in phenolic compounds and their cytotoxic potency. It was found that compounds with ortho-substituents displayed enhanced cytotoxicity compared to their meta- and para-substituted counterparts. This suggests that the position of substituents on the benzene ring significantly influences biological activity .

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage in treated cells .

Potential Therapeutic Applications

Given its promising cytotoxic profile, 5-Ethynylbenzene-1,3-diol may have potential applications in cancer therapy. Further research is warranted to explore its efficacy in vivo and to understand the molecular mechanisms underlying its actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.